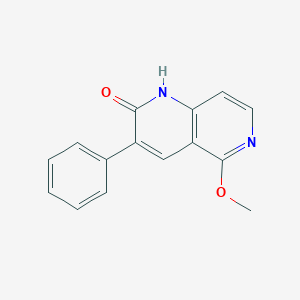
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include methoxy-substituted aromatic compounds and naphthyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one and its derivatives are of interest in various fields:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1,6-naphthyridin-2(1H)-one
- 3-phenyl-1,6-naphthyridin-2(1H)-one
- 5-methoxy-3-phenylquinoline
Uniqueness
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for specific applications.
Biological Activity
5-Methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a member of the naphthyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a naphthyridine core with a methoxy group at the 5-position and a phenyl group at the 3-position. This structural arrangement is critical for its biological activity and interaction with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of naphthyridines, including this compound, exhibit significant antimicrobial activities. For instance, studies have shown that modifications at the naphthyridine core can enhance efficacy against pathogens such as Leishmania species, demonstrating a selectivity that is approximately 100-fold over human cell lines .
Anticancer Activity
Naphthyridine derivatives are also explored for their anticancer potential. A review highlighted that various naphthyridinones have been classified as antitumor agents, with specific references to their effectiveness against melanoma and other neoplasms . The compound's ability to inhibit tumor growth is attributed to its interaction with key cellular pathways involved in cancer progression.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes linked to disease processes. For example, it may act on phosphodiesterase (PDE) enzymes, which play a role in various signaling pathways . The inhibition of these enzymes can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Modulation of Enzyme Activity : By inhibiting specific enzymes, the compound can alter metabolic pathways that contribute to disease states.
- Receptor Interactions : It may interact with various receptors in the body, influencing physiological responses related to inflammation and immune function.
Case Studies and Research Findings
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-12-9-11(10-5-3-2-4-6-10)14(18)17-13(12)7-8-16-15/h2-9H,1H3,(H,17,18) |
InChI Key |
VFHSEODREDHZMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















